1,3-Diacetyl-4,5-dihydroxyimidazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Diacetyl-4,5-dihydroxyimidazolidin-2-one is a heterocyclic compound with the molecular formula C7H10N2O5. This compound is part of the imidazolidinone family, which is known for its diverse applications in pharmaceuticals, organic synthesis, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Diacetyl-4,5-dihydroxyimidazolidin-2-one can be synthesized through the condensation of ureas or thioureas with glyoxal or 1,2-dioxo-1,2-diphenylethane. This reaction shows high diastereoselectivity, forming racemates (trans-diastereomers) and meso-forms (cis-diastereomers) . The reaction typically requires a solvent phase transition and can be catalyzed by various metal catalysts .
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through crystallization and drying under inert gas to prevent degradation .
Chemical Reactions Analysis
Types of Reactions
1,3-Diacetyl-4,5-dihydroxyimidazolidin-2-one undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions often use reducing agents such as sodium borohydride.
Substitution: Common substitution reactions involve nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Produces imidazolidinone derivatives with additional oxygen functionalities.
Reduction: Yields reduced imidazolidinone compounds.
Substitution: Forms substituted imidazolidinone derivatives.
Scientific Research Applications
1,3-Diacetyl-4,5-dihydroxyimidazolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a catalyst in various reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its therapeutic potential in treating diseases due to its bioactive properties.
Industry: Utilized in the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 1,3-Diacetyl-4,5-dihydroxyimidazolidin-2-one involves its interaction with specific molecular targets and pathways. It acts as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4,5-Dihydroxyimidazolidin-2-one: Shares similar structural features but lacks the acetyl groups.
1,3-Diethyl-4,5-dihydroxyimidazolidin-2-one: Contains ethyl groups instead of acetyl groups, leading to different chemical properties.
1,3-Dimethyl-4,5-dihydroxyimidazolidin-2-one: Has methyl groups, which influence its reactivity and applications.
Uniqueness
1,3-Diacetyl-4,5-dihydroxyimidazolidin-2-one is unique due to its acetyl groups, which enhance its reactivity and make it suitable for specific applications in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C7H10N2O5 |
---|---|
Molecular Weight |
202.16 g/mol |
IUPAC Name |
1,3-diacetyl-4,5-dihydroxyimidazolidin-2-one |
InChI |
InChI=1S/C7H10N2O5/c1-3(10)8-5(12)6(13)9(4(2)11)7(8)14/h5-6,12-13H,1-2H3 |
InChI Key |
WNAHKWXAFJUDOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C(C(N(C1=O)C(=O)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.